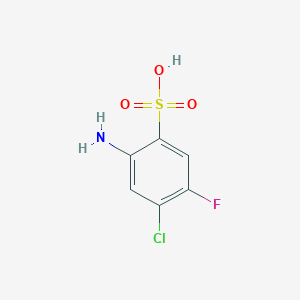
2-Amino-4-chloro-5-fluorophenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-fluorophenyl sulfate is an aromatic sulfonic acid derivative. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to the benzene ring, along with a sulfonic acid group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-amino-4-chloro-5-fluoro- typically involves the sulfonation of benzene derivatives. One common method is the reaction of 2-amino-4-chloro-5-fluorobenzene with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-fluorophenyl sulfate undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chloro and fluoro makes the benzene ring less reactive towards electrophilic substitution. the amino group can activate the ring towards certain electrophiles.
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate the substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of brominated or nitrated derivatives, while nucleophilic substitution can yield substituted amines or nitriles.
Scientific Research Applications
2-Amino-4-chloro-5-fluorophenyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical research to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-4-chloro-5-fluoro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 2-Amino-5-chloro-4-methylbenzenesulfonic acid
- 2-Amino-5-chloro-4-ethylbenzenesulfonic acid
Uniqueness
2-Amino-4-chloro-5-fluorophenyl sulfate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
118428-24-3 |
|---|---|
Molecular Formula |
C6H5ClFNO3S |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-amino-4-chloro-5-fluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H5ClFNO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) |
InChI Key |
WCTIVPHENLYGJI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)F)S(=O)(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)S(=O)(=O)O)N |
Synonyms |
2-amino-4-chloro-5-fluorophenyl sulfate ACFPS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















